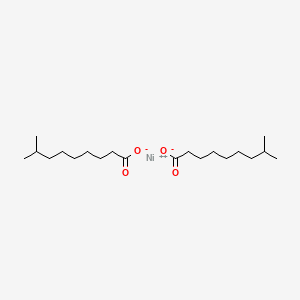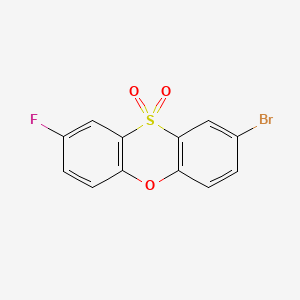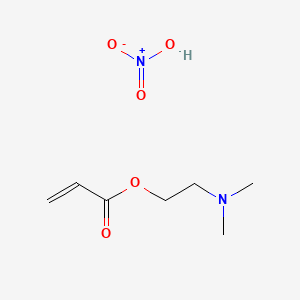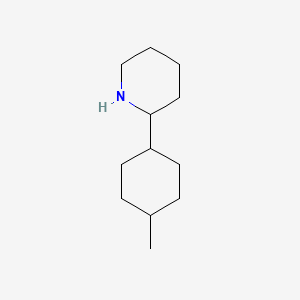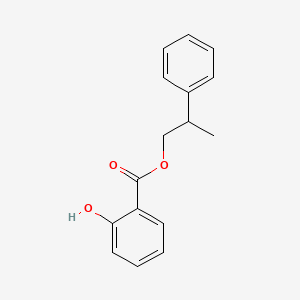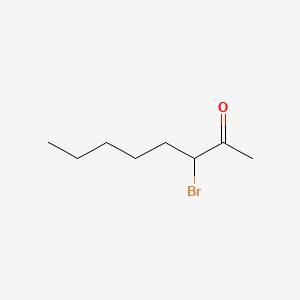
3-Bromooctan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromooctan-2-one: is an organic compound with the molecular formula C8H15BrO It is a brominated ketone, characterized by the presence of a bromine atom attached to the third carbon of an octan-2-one chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Halogenation of Octan-2-one: One common method to prepare 3-Bromooctan-2-one involves the bromination of octan-2-one. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrially, the production of this compound can be scaled up using continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 3-Bromooctan-2-one can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (NH2-).
Reduction Reactions: The compound can be reduced to octan-2-ol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of carboxylic acids or other oxidized products depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: Formation of octan-2-ol or other substituted derivatives.
Reduction: Formation of octan-2-ol.
Oxidation: Formation of octanoic acid or other oxidized derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: 3-Bromooctan-2-one is used as an intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound can be used in biochemical studies to investigate enzyme-catalyzed reactions involving halogenated substrates.
Medicine:
Drug Development: It serves as a building block in the synthesis of potential drug candidates, particularly those requiring a brominated ketone moiety.
Industry:
Material Science: this compound is used in the development of new materials with specific properties, such as flame retardants and plasticizers.
Mecanismo De Acción
The mechanism by which 3-Bromooctan-2-one exerts its effects is primarily through its reactivity as a brominated ketone. The bromine atom makes the compound highly reactive towards nucleophiles, facilitating various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparación Con Compuestos Similares
3-Bromo-2-butanone: A smaller analog with similar reactivity but different physical properties due to the shorter carbon chain.
3-Bromo-2-pentanone: Another analog with a five-carbon chain, exhibiting similar chemical behavior but different solubility and boiling point.
3-Bromo-2-hexanone: A six-carbon chain analog, also showing similar reactivity but with distinct physical characteristics.
Uniqueness of 3-Bromooctan-2-one:
Longer Carbon Chain: The eight-carbon chain of this compound provides unique solubility and boiling point characteristics, making it suitable for specific applications where shorter-chain analogs may not be effective.
Reactivity: The presence of the bromine atom at the third position enhances its reactivity, making it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
51134-60-2 |
|---|---|
Fórmula molecular |
C8H15BrO |
Peso molecular |
207.11 g/mol |
Nombre IUPAC |
3-bromooctan-2-one |
InChI |
InChI=1S/C8H15BrO/c1-3-4-5-6-8(9)7(2)10/h8H,3-6H2,1-2H3 |
Clave InChI |
RXVLGSOXBONDHK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C(=O)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





